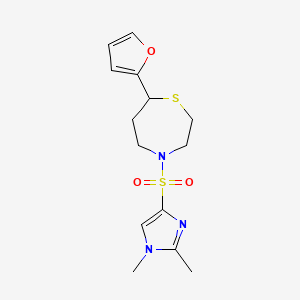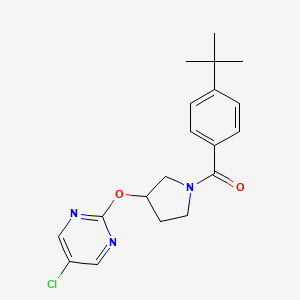
(4-(Tert-butyl)phényl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
The exact mass of the compound (4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transistors organiques à effet de champ (OFET)
(Z)-1,2-bis(4-(tert-butyl)phényl)éthane: et ses dérivés ont été étudiés pour leur utilisation dans des dispositifs de transistors organiques à effet de champ (OFET) flexibles . Ces copolymères présentent des propriétés intéressantes, notamment :
Activité antioxydante et biologique
La synthèse de (4-hydroxy-3,5-di-tert-butylphényl)chlorométhanediphénylphosphine oxyde (II) à partir de ce composé fournit un réactif de départ prometteur pour les dérivés phosphorylés de phénols stériquement encombrés. Ces dérivés peuvent présenter une activité antioxydante et biologique .
Autres applications analytiques
Le composé peut trouver des applications dans divers domaines analytiques :
Mécanisme D'action
Mode of Action
Given its structural complexity, it is likely that it interacts with its targets in a unique manner, leading to specific changes in cellular function .
Biochemical Pathways
It is possible that this compound could influence multiple pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets .
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,3)14-6-4-13(5-7-14)17(24)23-9-8-16(12-23)25-18-21-10-15(20)11-22-18/h4-7,10-11,16H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXZHHMSGLZQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide](/img/structure/B2565328.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2565331.png)
![N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)
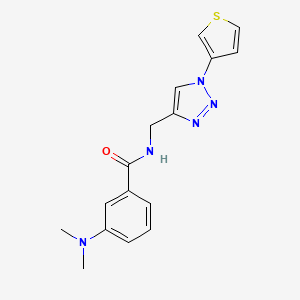
![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2565335.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)
![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)
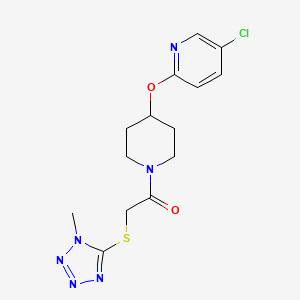
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2565344.png)
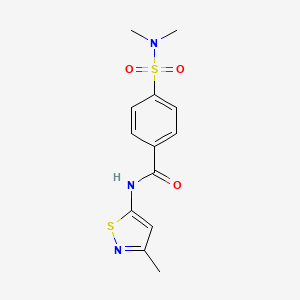
![2-(Benzylsulfanyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2565348.png)
